μ-Opioid Receptor Binding Affinity vs. Proline Analogues
In a systematic comparison of six endomorphin analogues incorporating constrained amino acids at the Pro² position, (S)-azetidine-2-carboxylic acid (Aze) produced the highest μ-opioid receptor binding affinity and functional selectivity among all tested substitutions [1]. The [Aze²]EM-1 and [Aze²]EM-2 peptides demonstrated superior affinity compared to analogues containing 3,4-dehydro-(S)-proline (Δ³Pro), azetidine-3-carboxylic acid (3Aze), and dehydro-alanine (ΔAla) [1].
| Evidence Dimension | μ-Opioid receptor binding affinity |
|---|---|
| Target Compound Data | Highest affinity among six analogues tested |
| Comparator Or Baseline | Δ³Pro, 3Aze, ΔAla, and native Pro (endomorphin-1 and -2) |
| Quantified Difference | Aze-containing peptides (2 and 3) exhibited the highest affinity and bioactivity; native proline and other constrained analogues showed lower affinity |
| Conditions | In vitro radioligand binding assays using μ- and δ-opioid receptors; functional bioactivity assays (GTPγS binding) |
Why This Matters
For medicinal chemistry and peptide drug discovery programs targeting μ-opioid receptors, Aze substitution provides quantifiably superior binding outcomes compared to proline and other common constrained analogues.
- [1] Torino D, Mollica A, Pinnen F, Lucente G, Feliciani F, Davis P, Lai J, Ma SW, Porreca F, Hruby VJ. Synthesis and evaluation of new endomorphin analogues modified at the Pro² residue. Bioorg Med Chem Lett. 2009;19(15):4115-8. DOI: 10.1016/j.bmcl.2009.06.006. View Source
